

An In-depth Technical Guide to Benzyl (cyanomethyl)carbamate (CAS 3589-41-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl (cyanomethyl)carbamate

Cat. No.: B1267739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (cyanomethyl)carbamate, also known by synonyms such as N-(Benzyloxycarbonyl)-2-aminoacetonitrile and N-Cbz-aminoacetonitrile, is a chemical compound with the CAS number 3589-41-1. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. Notably, this compound has been identified as an inhibitor of fatty acid biosynthesis in *Streptococcus pneumoniae*, a significant human pathogen. Furthermore, its structural class, aminoacetonitrile derivatives, has shown promise as anthelmintic agents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and microbiology.

Chemical and Physical Properties

Benzyl (cyanomethyl)carbamate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	3589-41-1	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1]
IUPAC Name	benzyl N-(cyanomethyl)carbamate	[1]
Synonyms	N-(Benzyloxycarbonyl)-2-aminoacetonitrile, N-Cbz-aminoacetonitrile, Benzyl Cyanomethylcarbamate	[1]
Appearance	White to off-white solid	
Melting Point	61-63 °C	
Boiling Point	376.4 °C (predicted)	
Solubility	Soluble in various organic solvents	

Table 2: Spectroscopic and Computational Data

Property	Value	Reference(s)
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, OCH_2Ph), 4.15 (d, 2H, NCH_2CN), 5.40 (br s, 1H, NH)	
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	155.8 (C=O), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 116.5 (CN), 67.5 (OCH_2Ph), 29.5 (NCH_2CN)	
FT-IR (KBr, cm^{-1})	~3300 (N-H stretch), ~2250 ($\text{C}\equiv\text{N}$ stretch), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)	[2]
InChI	InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13)	[1]
InChIKey	DVUXKEFDAGQPQU-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)NC#N</chem>	[1]

Experimental Protocols

Synthesis of Benzyl (cyanomethyl)carbamate

This protocol is based on the general synthesis of benzyl carbamates from benzyl chloroformate and an amine.[3][4]

Materials:

- Aminoacetonitrile hydrochloride
- Benzyl chloroformate

- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Magnesium sulfate (MgSO_4), anhydrous
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve aminoacetonitrile hydrochloride in water.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free aminoacetonitrile.
- To this cold solution, add a solution of benzyl chloroformate in dichloromethane dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **Benzyl (cyanomethyl)carbamate**.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3).

- ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Spectroscopy: Acquire the proton-decoupled spectrum on a 100 MHz NMR spectrometer using the same sample. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).[\[5\]](#)[\[6\]](#)

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.[\[7\]](#)[\[8\]](#)
- Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

2.2.3. Mass Spectrometry (MS)

- Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of polar functional groups.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).

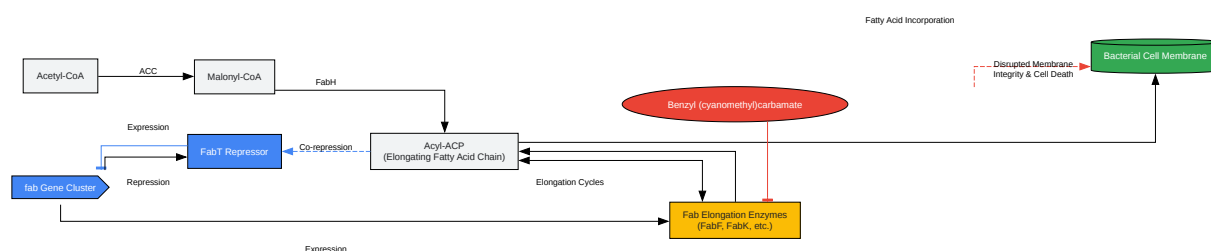
Biological Activity and Signaling Pathways

Inhibition of Fatty Acid Biosynthesis in *Streptococcus pneumoniae*

Benzyl (cyanomethyl)carbamate has been identified as an inhibitor of the type II fatty acid synthesis (FASII) pathway in *Streptococcus pneumoniae*. This pathway is essential for the

bacterium's survival, as it is responsible for the de novo synthesis of fatty acids required for cell membrane biogenesis.

The FASII pathway in *S. pneumoniae* is regulated by the transcriptional repressor FabT.[12][13] FabT controls the expression of the fab gene cluster, which encodes the enzymes necessary for fatty acid elongation. The activity of FabT is modulated by the intracellular concentration of long-chain acyl-ACPs (acyl carrier proteins), which act as co-repressors.[13][14] Inhibition of any of the key enzymes in this pathway disrupts the balance of saturated and unsaturated fatty acids, leading to compromised membrane integrity and ultimately, bacterial cell death.

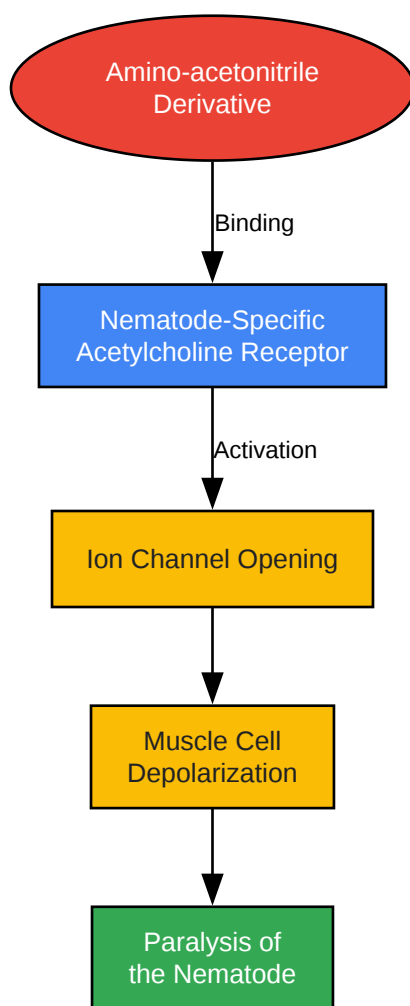


[Click to download full resolution via product page](#)

Inhibition of Fatty Acid Biosynthesis in *S. pneumoniae*

Potential as an Anthelmintic Agent

Amino-acetonitrile derivatives (AADs) represent a class of synthetic anthelmintics with a distinct mode of action from other commercially available drugs.[15][16] They act as agonists on a nematode-specific acetylcholine receptor subunit, leading to paralysis and expulsion of the parasite.[17] While the specific activity of **Benzyl (cyanomethyl)carbamate** against nematodes has not been extensively reported, its structural similarity to other AADs suggests it may possess similar properties.

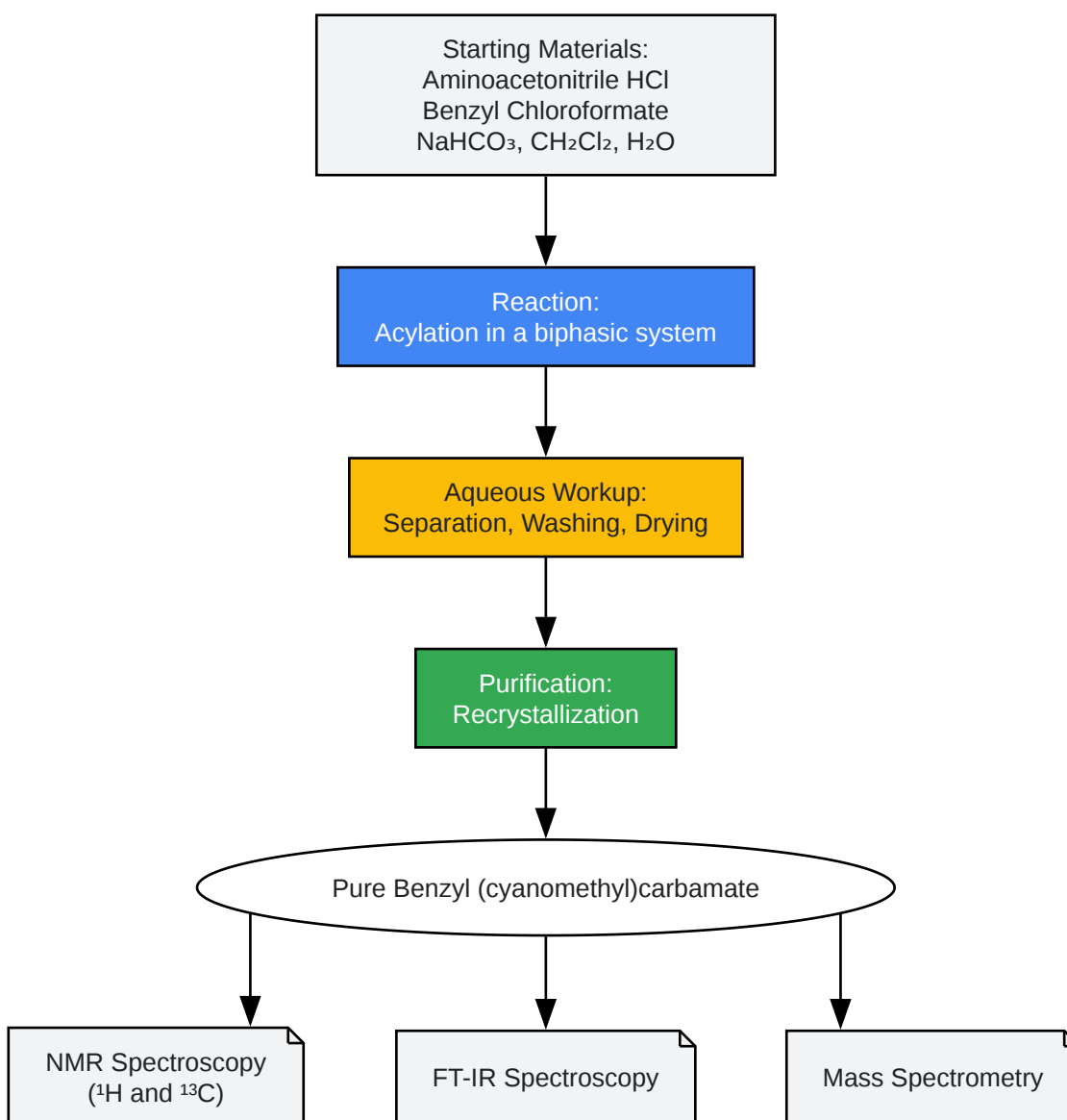


[Click to download full resolution via product page](#)

Proposed Anthelmintic Mechanism of Action

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterization of the final product.



[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Conclusion

Benzyl (cyanomethyl)carbamate (CAS 3589-41-1) is a compound of significant interest due to its potential therapeutic applications. Its ability to inhibit the essential fatty acid biosynthesis pathway in *Streptococcus pneumoniae* makes it a promising lead for the development of new antibacterial agents. Furthermore, its structural relationship to the amino-acetonitrile class of anthelmintics suggests a potential for broader applications in parasitology. This technical guide

provides a foundational resource of its chemical properties, synthesis, characterization, and biological activities to aid researchers in further exploring the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Cyanomethylcarbamate | C₁₀H₁₀N₂O₂ | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Transcriptional regulation of fatty acid biosynthesis in *Streptococcus pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FabT, a Bacterial Transcriptional Repressor That Limits Futile Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into repression of the Pneumococcal fatty acid synthesis pathway by repressor FabT and co-repressor acyl-ACP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl (cyanomethyl)carbamate (CAS 3589-41-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267739#benzyl-cyanomethyl-carbamate-cas-number-3589-41-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com